molecular formula C9H10N2O2 B12977875 1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid

1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B12977875
M. Wt: 178.19 g/mol
InChI Key: LFHZQXPMQPXKNY-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by a cyclobutane ring attached to a pyrimidine moiety and a carboxylic acid group

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with cyclobutane carboxylic acid under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence biological pathways .

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-pyrimidin-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-8(13)9(3-1-4-9)7-10-5-2-6-11-7/h2,5-6H,1,3-4H2,(H,12,13)

InChI Key

LFHZQXPMQPXKNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=CC=N2)C(=O)O

Origin of Product

United States

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